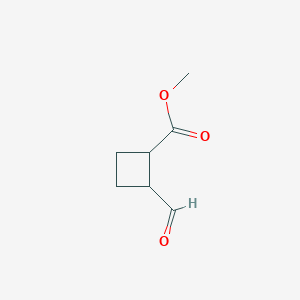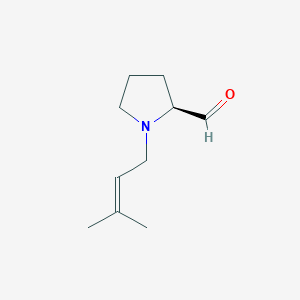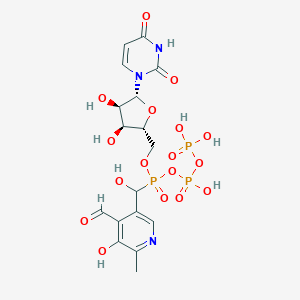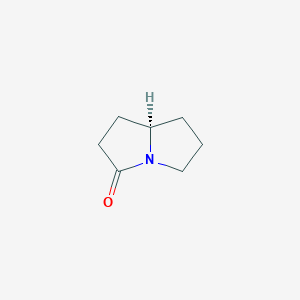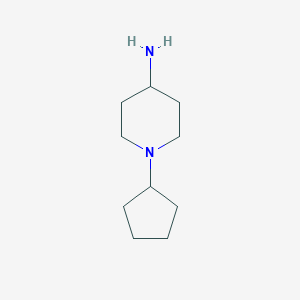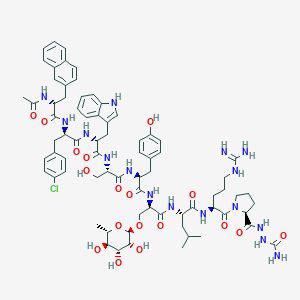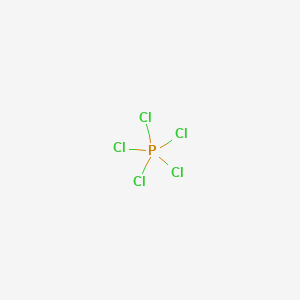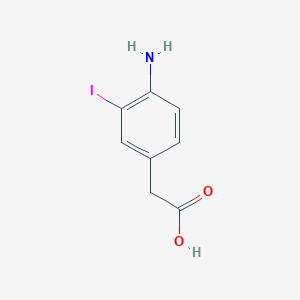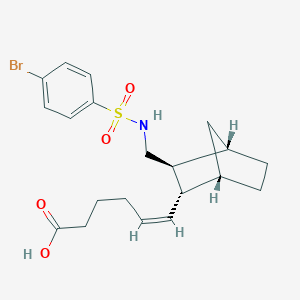
6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid, also known as compound X, is a novel chemical entity that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Compound X has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Compound X has been shown to have potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is still under investigation. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Compound X has also been shown to modulate the immune system, leading to the suppression of inflammation and the enhancement of anti-tumor immunity.
Effets Biochimiques Et Physiologiques
Compound X has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Furthermore, 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X has been shown to have a favorable safety profile, with no significant toxicity observed in pre-clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is a highly potent and selective 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid that can be easily synthesized in large quantities. Furthermore, it has a favorable safety profile, making it suitable for in vitro and in vivo studies. However, one limitation of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is that its mechanism of action is still not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action, which may lead to the development of more potent and selective analogs. Furthermore, the therapeutic potential of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X in various diseases, including cancer and inflammation, should be further explored in pre-clinical and clinical studies. Finally, the safety and toxicity profile of 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X should be evaluated in more detail to ensure its suitability for human use.
Conclusion:
In conclusion, 6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid X is a novel chemical entity that has shown promising results in various scientific research applications. Its synthesis method has been optimized to ensure high yield and purity of the final product. Compound X has significant biochemical and physiological effects, including anti-inflammatory and anti-tumor properties, and has a favorable safety profile. However, its mechanism of action is still not fully understood, and further research is needed to explore its therapeutic potential in various diseases.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of advanced equipment and techniques, such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. The synthesis method has been optimized to ensure high yield and purity of the final product.
Propriétés
Numéro CAS |
130466-54-5 |
|---|---|
Nom du produit |
6-(3-((((4-Bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid |
Formule moléculaire |
C20H26BrNO4S |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
(Z)-6-[(1S,2R,3S,4S)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid |
InChI |
InChI=1S/C20H26BrNO4S/c21-16-8-10-17(11-9-16)27(25,26)22-13-19-15-7-6-14(12-15)18(19)4-2-1-3-5-20(23)24/h2,4,8-11,14-15,18-19,22H,1,3,5-7,12-13H2,(H,23,24)/b4-2-/t14-,15-,18-,19-/m0/s1 |
Clé InChI |
QAROALJSMVITBH-PYJGBCDKSA-N |
SMILES isomérique |
C1C[C@H]2C[C@H]1[C@@H]([C@H]2/C=C\CCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES |
C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1CC2CC1C(C2C=CCCCC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Synonymes |
6-(3-((((4-bromophenyl)sulfonyl)amino)methyl)bicyclo(2.2.1)hept-2-yl)-hex-5-enoic acid ONO-NT 126 ONO-NT-126 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



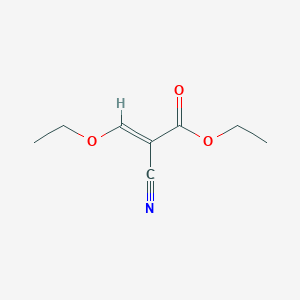
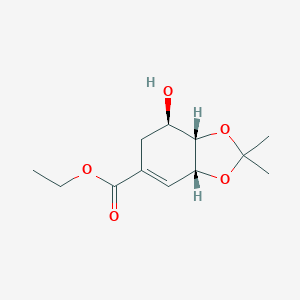
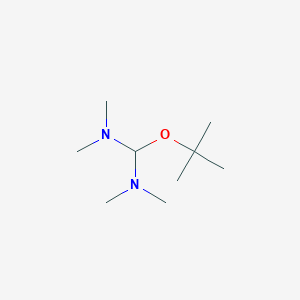
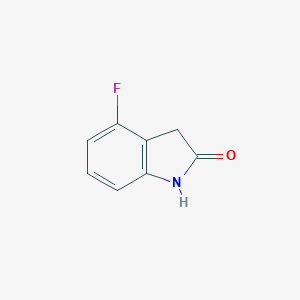
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
